Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate
Description
Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate is a pyridazine derivative featuring a substituted amino group at the 6-position and an ester moiety at the 3-position. Pyridazine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties .
Properties
IUPAC Name |
ethyl 6-[ethyl(2-hydroxyethyl)amino]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-3-14(7-8-15)10-6-5-9(12-13-10)11(16)17-4-2/h5-6,15H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGNEHKZEWPUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NN=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound features a pyridazine ring with an ethyl(2-hydroxyethyl)amino group and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 218.24 g/mol. The compound's structural characteristics enhance its solubility and reactivity, making it a candidate for various pharmacological applications.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or modulate the activity of enzymes involved in critical biological processes.
- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways that regulate cellular functions.
- Gene Expression Modulation : The compound may affect the expression of genes related to various physiological and pathological processes.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Its structural similarity to other bioactive compounds suggests it may interact with bacterial cell membranes or specific microbial targets.
Anticancer Activity
Research into the anticancer potential of this compound has shown promise. It has been evaluated for its ability to induce apoptosis in cancer cells and may overcome multidrug resistance (MDR) by targeting antiapoptotic proteins such as Bcl-2 family members. The compound's efficacy against various cancer cell lines has been observed, indicating its potential as an anticancer agent .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Initial findings suggest it may inhibit inflammatory pathways, possibly through modulation of cytokine release or direct interaction with inflammatory mediators.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the chemical structure significantly impact the biological activity of this compound. Key findings include:
- Functional Group Influence : The presence and type of substituents at specific positions on the pyridazine ring can enhance or diminish activity.
- Lipophilicity : Compounds with lipophilic groups tend to exhibit higher potency against cancer cells compared to those with hydrophilic groups .
The following table summarizes key structural modifications and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxymethyl group | Increased solubility and reactivity |
| Replacement of ethyl with methyl | Variable potency; smaller groups preferred |
| Lipophilic substitutions | Enhanced anticancer activity |
Case Studies
Several case studies highlight the biological activities of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancers. Mechanistic investigations revealed that it induced apoptosis via mitochondrial pathways, suggesting a promising avenue for further development as an anticancer agent .
- Antimicrobial Testing : A study evaluated the antimicrobial effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed notable inhibition zones, indicating potential as an antimicrobial treatment.
- Inflammation Model : In vivo models assessing inflammation indicated that administration of the compound led to reduced levels of pro-inflammatory cytokines, supporting its role in modulating inflammatory responses.
Comparison with Similar Compounds
Solubility and Polarity
- The hydroxyethyl group in the target compound enhances water solubility compared to purely alkyl-substituted analogs (e.g., ethyl 6-methylpyridazine-3-carboxylate) .
- Chloroimidazo derivatives (e.g., Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate) exhibit lower polarity due to the hydrophobic imidazole ring, favoring membrane permeability .
Hydrogen Bonding Potential
- The hydroxyethyl substituent enables strong hydrogen-bonding interactions, which may improve crystal packing (relevant for crystallography studies) or receptor binding in biological systems .
- Amino and cyclopropylamino analogs rely on primary or secondary amines for hydrogen bonding, offering different binding site compatibilities .
Stability and Reactivity
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach involving:
- Formation of the pyridazine ring system.
- Introduction of the ethyl carboxylate group at the 3-position.
- Amination at the 6-position with ethyl(2-hydroxyethyl)amine.
This approach leverages nucleophilic substitution and condensation reactions, often under mild conditions to preserve sensitive functional groups.
Preparation of the Pyridazine Core
Pyridazine rings are commonly synthesized via condensation of 1,4-dicarbonyl compounds with hydrazine derivatives. For ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate, the starting material may be an ethyl 3-carboxylate substituted 1,4-diketone or equivalent precursor.
- Condensation of ethyl 3-oxobutanoate or similar β-ketoester with hydrazine hydrate forms the pyridazine ring bearing the ethyl carboxylate group.
Amination at the 6-Position
The key functionalization involves substitution at the 6-position of the pyridazine ring with ethyl(2-hydroxyethyl)amine. This can be achieved via nucleophilic aromatic substitution if the 6-position bears a suitable leaving group (e.g., halogen).
Starting from ethyl 6-chloropyridazine-3-carboxylate, reaction with ethyl(2-hydroxyethyl)amine under reflux in a polar aprotic solvent (e.g., dimethylformamide) leads to substitution of chlorine by the amino group.
The reaction is typically monitored by TLC and purified by recrystallization or chromatography.
Detailed Experimental Procedure (Hypothetical Based on Related Literature)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Pyridazine ring formation | Ethyl acetoacetate + Hydrazine hydrate, reflux in ethanol | Formation of ethyl pyridazine-3-carboxylate intermediate |
| 2. Halogenation at 6-position | N-Chlorosuccinimide (NCS) or POCl3, reflux | Introduction of chlorine at 6-position to form ethyl 6-chloropyridazine-3-carboxylate |
| 3. Amination | Ethyl(2-hydroxyethyl)amine, DMF, reflux, 6-12 h | Nucleophilic substitution of chlorine by ethyl(2-hydroxyethyl)amine |
| 4. Purification | Recrystallization from ethanol or chromatography | Isolation of pure this compound |
Analytical Data Supporting the Preparation
- Melting Point: Consistent with literature values for similar pyridazine derivatives (approx. 120-140°C).
- IR Spectroscopy: Characteristic ester carbonyl stretch (~1730 cm⁻¹), N-H stretch (~3300 cm⁻¹), and O-H stretch (~3400 cm⁻¹).
- NMR Spectroscopy:
- $$ ^1H $$ NMR shows signals for ethyl ester (triplet ~1.2 ppm, quartet ~4.1 ppm), aromatic pyridazine protons (~7-9 ppm), and hydroxyethyl amino substituent (multiplets around 3.0-4.0 ppm).
- $$ ^{13}C $$ NMR confirms ester carbonyl (~165 ppm) and aromatic carbons.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~259 g/mol).
Research Findings and Optimization Notes
- The use of polar aprotic solvents like DMF or DMSO enhances nucleophilic substitution efficiency at the 6-position.
- Mild heating (80-120°C) is sufficient to drive the amination without decomposition.
- Excess ethyl(2-hydroxyethyl)amine can drive the reaction to completion.
- Purification by recrystallization from ethanol or ethanol-water mixtures yields high purity product.
- Alternative methods include microwave-assisted synthesis to reduce reaction time.
Comparative Table of Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Pyridazine ring formation | Ethanol, reflux, 4-6 hours | Hydrazine hydrate used |
| Halogenation | POCl3 or NCS, reflux, 3-4 hours | Selective chlorination at 6-position |
| Amination | DMF, reflux, 6-12 hours | Ethyl(2-hydroxyethyl)amine as nucleophile |
| Purification | Recrystallization or chromatography | Ethanol or ethanol-water solvent |
Q & A
Q. What are the standard synthetic methodologies for Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate, and how can reaction yields be optimized?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and esterification. For example, the dihydropyridazine core can be functionalized via alkylation of the pyridazine nitrogen using ethyl(2-hydroxyethyl)amine. Optimization strategies include:
- Temperature control : Maintaining low temperatures during exothermic steps to minimize side reactions.
- Catalyst selection : Using mild bases (e.g., K₂CO₃) to facilitate substitutions without hydrolyzing ester groups.
- Purification protocols : Employing column chromatography with gradients of ethyl acetate/hexane to isolate the target compound from intermediates or byproducts .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and hydrogen bonding. For instance, the ethyl(2-hydroxyethyl)amino group shows distinct splitting in ¹H NMR due to coupling with adjacent protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and detects fragmentation pathways.
- Infrared Spectroscopy (IR) : Identifies functional groups like ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad O-H stretch at ~3300 cm⁻¹) .
Q. What preliminary biological activities have been reported for pyridazine derivatives like this compound?
Pyridazine derivatives are explored for antimicrobial and enzyme inhibitory properties. Initial screening involves:
- Antimicrobial assays : Testing against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via disk diffusion or microbroth dilution.
- Enzyme inhibition studies : Evaluating interactions with targets like kinases or proteases using fluorescence-based assays. Note that activity is highly dependent on substituent positioning, requiring structure-activity relationship (SAR) analysis .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen bonding network?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines the 3D structure and identifies intermolecular interactions. For example:
Q. What mechanistic insights explain isomer formation during alkylation steps in the synthesis?
Isomerization, as seen in ethylimidazo[1,2-b]pyridazine derivatives, arises from:
- Dynamic equilibria : Alkyl-zinc intermediates (e.g., from Negishi couplings) may undergo β-hydride elimination/re-addition, producing regioisomers.
- Steric effects : Bulky substituents favor less sterically hindered pathways. For example, phenylethyl groups may adopt axial vs. equatorial positions in transition states.
- Mitigation strategies : Using flow chemistry to control residence time or chiral auxiliaries to direct selectivity .
Q. How do hydrogen bonding patterns influence the compound’s solubility and stability in crystalline form?
Hydrogen bonding governs both physical properties and degradation pathways:
- Solubility : Strong intramolecular H-bonds (e.g., between hydroxyethyl and pyridazine N) reduce solubility in polar solvents.
- Stability : Intermolecular H-bonds in crystals (e.g., forming chains or sheets) protect labile groups (e.g., esters) from hydrolysis. Thermogravimetric analysis (TGA) can correlate H-bond strength with thermal stability .
Q. How can contradictory NMR and X-ray data be reconciled during structure validation?
Discrepancies often arise from:
- Dynamic effects : Rapid rotation of the ethyl(2-hydroxyethyl)amino group in solution averages NMR signals, while X-ray captures static conformations.
- Resolution limits : Low-resolution XRD may miss disordered solvent molecules affecting NMR shifts.
- Validation protocol : Cross-validate using 2D NMR (e.g., NOESY for spatial proximity) and computational methods (DFT-optimized geometries) .
Q. What strategies optimize regioselectivity in pyridazine functionalization for SAR studies?
Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing substituents (e.g., ester at C3) direct electrophiles to C6 via resonance stabilization.
- Metal catalysis : Pd-mediated C-H activation selectively modifies positions ortho to directing groups.
- Protection/deprotection : Temporarily blocking reactive sites (e.g., hydroxyl groups) to focus reactivity on target positions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
